![molecular formula C15H20FNO2 B2696693 N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide CAS No. 2418676-14-7](/img/structure/B2696693.png)
N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide, also known as FN-1501, is a chemical compound that has gained attention in the scientific community for its potential applications in research. FN-1501 is a synthetic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers.
Wirkmechanismus
N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide is believed to exert its effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide has been shown to inhibit the activation of these pathways, leading to the inhibition of cell proliferation and the induction of cell death.
Biochemical and Physiological Effects
N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell death, and the modulation of various signaling pathways. N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide has also been shown to have neuroprotective effects and can reduce cognitive deficits in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide is its relatively high cost compared to other compounds used in research.
Zukünftige Richtungen
There are several future directions for the research of N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide. One potential direction is the investigation of its effects on other signaling pathways and its potential applications in other diseases. Another potential direction is the development of more efficient synthesis methods to reduce the cost of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide and its potential side effects.
Synthesemethoden
N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide is synthesized through a multistep process that involves the reaction of 4-fluoroacetophenone with 3,3-dimethylbutylamine to form 1-(4-fluorophenyl)-3,3-dimethylbutylamine. This intermediate is then reacted with epichlorohydrin to form N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide has potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide has been shown to have neuroprotective effects and can reduce cognitive deficits in animal models of Alzheimer's disease. In cancer research, N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide has been shown to inhibit the growth of cancer cells and induce cell death in vitro. N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide has also been investigated as a potential drug candidate for the treatment of various diseases, including diabetes, obesity, and inflammation.
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-15(2,3)8-12(17-14(18)13-9-19-13)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBAGYJQJMGLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=C(C=C1)F)NC(=O)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2696613.png)
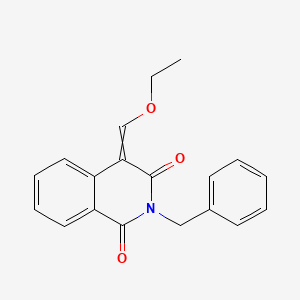
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2696616.png)
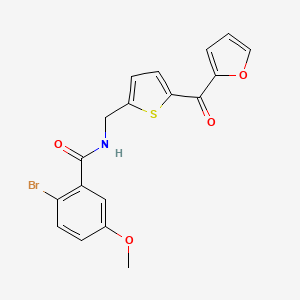
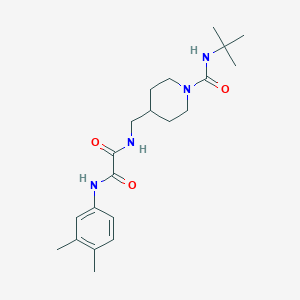

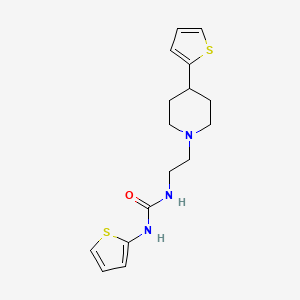
![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2696623.png)
![2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2696625.png)

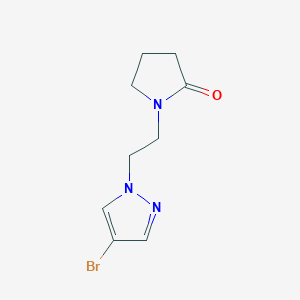
![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2696633.png)